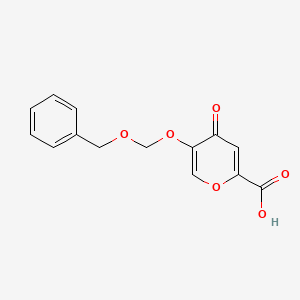![molecular formula C32H22N4 B13077496 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene CAS No. 39823-31-9](/img/structure/B13077496.png)
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a central benzene ring substituted at the 1 and 3 positions with 1-phenyl-1H-benzo[d]imidazol-2-yl groups. It is often utilized in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs) due to its electron transport capabilities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene typically involves the following steps:
Formation of 1-phenyl-1H-benzo[d]imidazole: This intermediate is synthesized by reacting o-phenylenediamine with benzaldehyde under acidic conditions.
Coupling Reaction: The 1-phenyl-1H-benzo[d]imidazole is then coupled with 1,3-dibromobenzene in the presence of a palladium catalyst to form the final product.
The reaction conditions often include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Solvent: Toluene or DMF (dimethylformamide).
Temperature: Typically around 100-120°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
化学反应分析
Types of Reactions
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amine derivatives.
科学研究应用
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism by which 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene exerts its effects is primarily through its ability to transport electrons efficiently. In OLEDs, it helps in the recombination of electrons and holes to produce light. The molecular targets include the electron transport layers and the emissive layers in the OLED devices, facilitating efficient energy transfer and light emission.
相似化合物的比较
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another compound used in OLEDs with similar electron transport properties.
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Lacks the phenyl groups, which may affect its electronic properties and applications.
Uniqueness
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene is unique due to its specific structural configuration, which enhances its electron transport capabilities. This makes it particularly valuable in the field of organic electronics, where efficient electron transport is crucial for device performance.
属性
CAS 编号 |
39823-31-9 |
|---|---|
分子式 |
C32H22N4 |
分子量 |
462.5 g/mol |
IUPAC 名称 |
1-phenyl-2-[3-(1-phenylbenzimidazol-2-yl)phenyl]benzimidazole |
InChI |
InChI=1S/C32H22N4/c1-3-14-25(15-4-1)35-29-20-9-7-18-27(29)33-31(35)23-12-11-13-24(22-23)32-34-28-19-8-10-21-30(28)36(32)26-16-5-2-6-17-26/h1-22H |
InChI 键 |
DAVNJLZAOBMRAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)
![2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13077461.png)


![(13S,17R)-16-(3,4-dichlorobenzoyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13077481.png)


![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)
